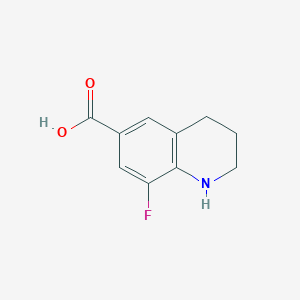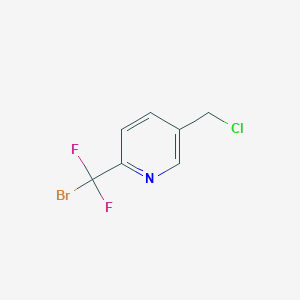
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromodifluoromethyl and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method includes the bromodifluoromethylation of a pyridine derivative followed by chloromethylation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromodifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromodifluoromethyl and chloromethyl groups can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
- 2-(Bromomethyl)-5-(difluoromethyl)pyridine
- 2-(Fluoromethyl)-5-(bromodifluoromethyl)pyridine
Uniqueness
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine is unique due to the presence of both bromodifluoromethyl and chloromethyl groups, which impart distinct reactivity and properties
Properties
Molecular Formula |
C7H5BrClF2N |
|---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C7H5BrClF2N/c8-7(10,11)6-2-1-5(3-9)4-12-6/h1-2,4H,3H2 |
InChI Key |
UIUNHIZCOQLICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCl)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


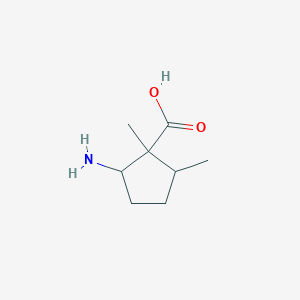

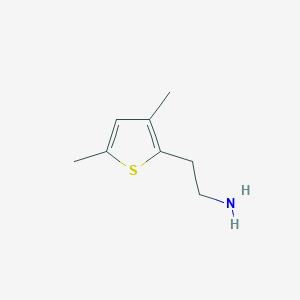
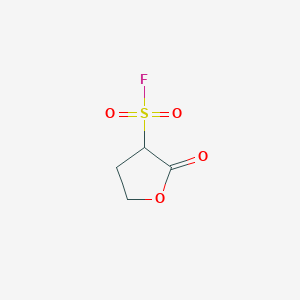

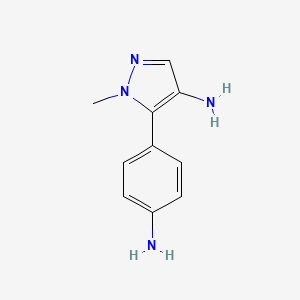
![4-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13206962.png)
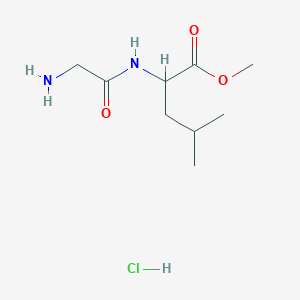
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B13206967.png)
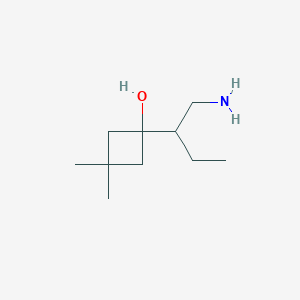
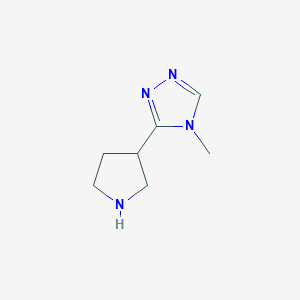
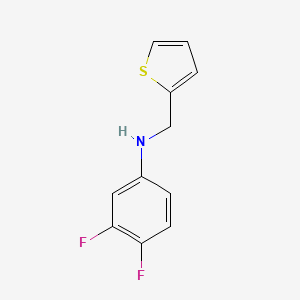
![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)
